molecular formula C18H16N6S6 B12594697 6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine CAS No. 650636-35-4

6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine

Cat. No.: B12594697
CAS No.: 650636-35-4
M. Wt: 508.8 g/mol
InChI Key: AVLKIVBXPHRRKF-UHFFFAOYSA-N
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Description

6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine is a complex organic compound featuring a bipyridine core with thiadiazole and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the thiadiazole moiety. One common method involves the reaction of hydrazonoyl halides with carbon disulfide, followed by cyclization to form the thiadiazole ring . The bipyridine core can be synthesized through a variety of methods, including the coupling of pyridine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would typically include the preparation of intermediate compounds, followed by their sequential reaction to form the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The thiadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine core can chelate metal ions, while the thiadiazole and methylsulfanyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrathiafulvalenes: These compounds contain sulfur atoms and have similar electronic properties.

    Thiazoles: Featuring a sulfur and nitrogen-containing ring, thiazoles share some structural similarities with thiadiazoles.

    Bipyridines: Compounds with a bipyridine core are structurally related and often used in coordination chemistry.

Uniqueness

6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine is unique due to the combination of its bipyridine core and thiadiazole substituents. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

650636-35-4

Molecular Formula

C18H16N6S6

Molecular Weight

508.8 g/mol

IUPAC Name

2-methylsulfanyl-5-[[6-[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C18H16N6S6/c1-25-15-21-23-17(29-15)27-9-11-5-3-7-13(19-11)14-8-4-6-12(20-14)10-28-18-24-22-16(26-2)30-18/h3-8H,9-10H2,1-2H3

InChI Key

AVLKIVBXPHRRKF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)SCC2=NC(=CC=C2)C3=CC=CC(=N3)CSC4=NN=C(S4)SC

Origin of Product

United States

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